

Application Notes and Protocols for Zaltidine Administration in Preclinical Studies

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Compound of Interest

Compound Name: Zaltidine

Cat. No.: B1682367

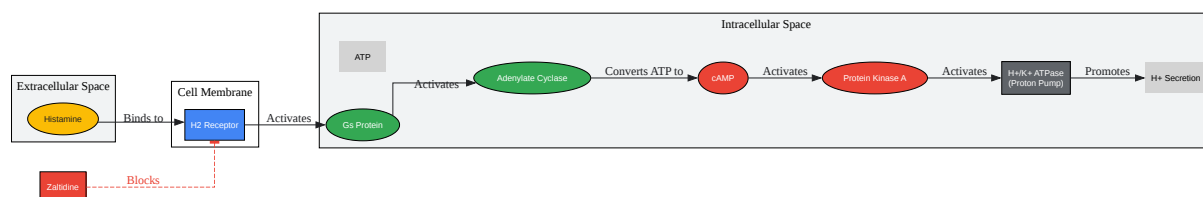
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical administration of **Zaltidine**, a histamine H2-receptor antagonist. The information compiled herein is intended to guide researchers in designing and executing in vivo studies to evaluate the pharmacokinetics, pharmacodynamics, and safety of **Zaltidine**. Due to the limited availability of public preclinical data specifically for **Zaltidine**, information from a closely related compound, Z-300 (believed to be **Zaltidine** under a different developmental code), and another H2-receptor antagonist, Roxatidine, has been included to provide a more complete picture. This is explicitly noted where applicable.

Mechanism of Action

Zaltidine is a competitive antagonist of the histamine H2-receptor. In parietal cells of the stomach, histamine binding to H2-receptors stimulates the production of cyclic AMP (cAMP), which in turn activates the proton pump (H⁺/K⁺ ATPase), leading to gastric acid secretion. By blocking this receptor, **Zaltidine** effectively reduces gastric acid secretion.



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Histamine H2-Receptor Signaling Pathway and **Zaltidine**'s Mechanism of Action.

Pharmacokinetic Data

The following tables summarize the pharmacokinetic parameters of Z-300 (**Zaltidine**) following oral administration in rats and dogs.

Table 1: Pharmacokinetic Parameters of Z-300 (**Zaltidine**) in Rats (Oral Administration)

Dose (mg/kg)	Cmax (µg/mL)	Tmax (min)	Half-life (h)	Bioavailability (%)
10	Not Reported	10	0.8 - 1.6	39
3 - 50	Dose-dependent (non-linear relationship)	-	-	-

Table 2: Pharmacokinetic Parameters of Z-300 (**Zaltidine**) in Dogs (Oral Administration)

Dose (mg/kg)	Cmax (µg/mL)	Tmax (min)	Half-life (h)	Bioavailability (%)
3	Not Reported	30	8 - 9	52
3 - 30	Dose-dependent (proportional to dose)	-	-	-

Toxicology Data

Specific LD50 values for **Zaltidine** in rodents are not readily available in the public domain. However, data for the structurally similar H2-receptor antagonist, Roxatidine, can provide an indication of the general toxicity profile.

Table 3: Acute Toxicity of Roxatidine Acetate (Oral Administration)

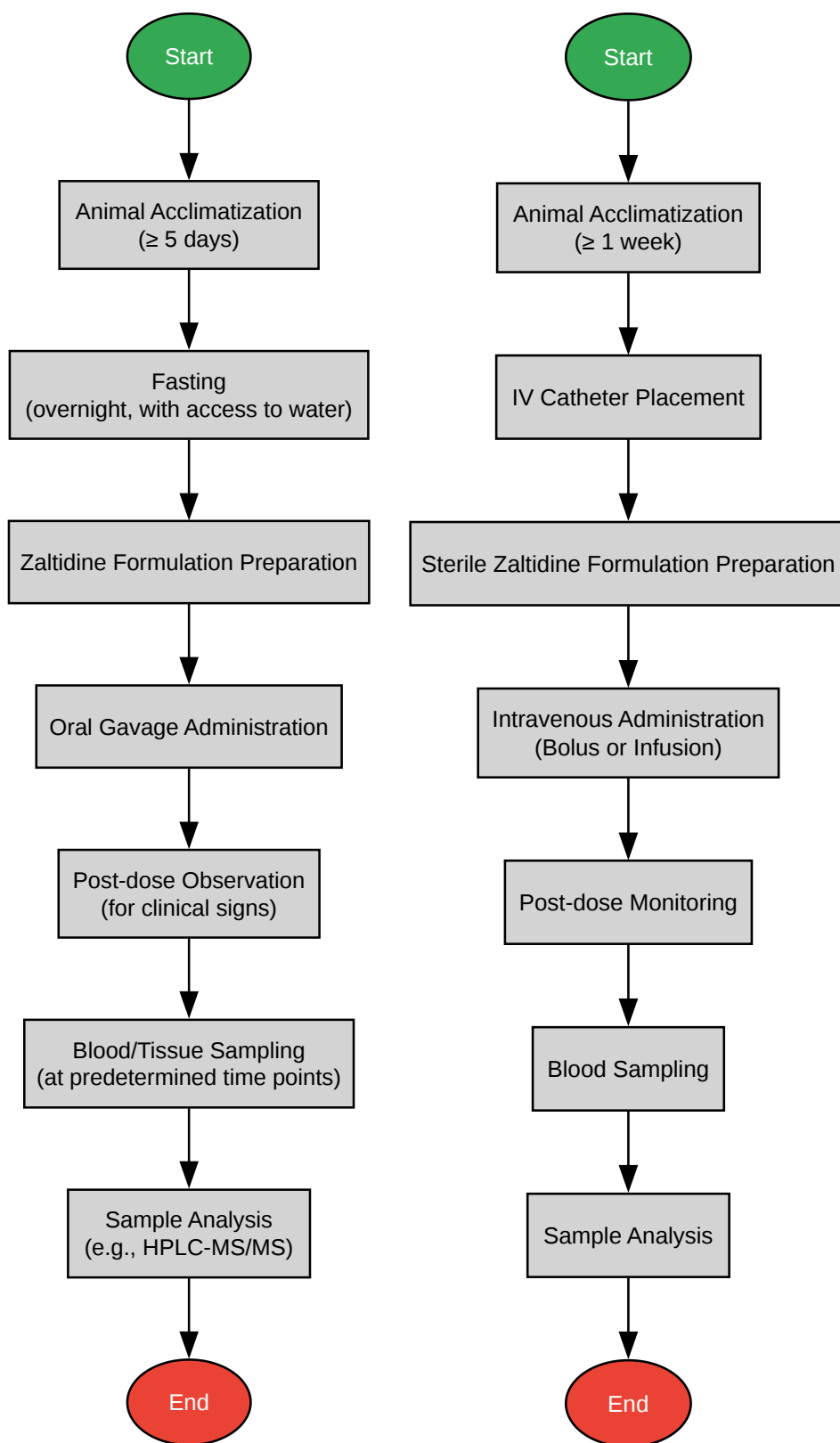
Species	LD50 (mg/kg)
Mouse	1000

Note: This data is for Roxatidine Acetate and should be used as an estimate for **Zaltidine**'s acute toxicity with caution.

Experimental Protocols

The following are detailed protocols for the oral and intravenous administration of **Zaltidine** in preclinical studies.

This protocol describes the administration of **Zaltidine** by oral gavage to rats for pharmacokinetic or pharmacodynamic studies.



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